methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The sulfonylation and esterification steps follow, where appropriate sulfonyl chlorides and methyl esters are used under basic or acidic conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring compound with similar indole structure but different functional groups.
Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate: Another compound with a similar pyrimidine ring but different substituents.
Uniqueness
What sets methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate apart is its combination of the indole core with the sulfonyl and ester functional groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H14N4O6S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 3-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H14N4O6S/c1-7-12(13(20)18-15(22)16-7)26(23,24)19-10-8-5-3-4-6-9(8)17-11(10)14(21)25-2/h3-6,17,19H,1-2H3,(H2,16,18,20,22) |
InChI Key |
PYZKZMBTGBVPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=C(NC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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